molecular formula C8H6N2O3S B3137892 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid CAS No. 443955-72-4

2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid

Cat. No.: B3137892
CAS No.: 443955-72-4
M. Wt: 210.21 g/mol
InChI Key: DIAWKFCBVNKMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid (CAS 443955-72-4) is a high-purity heterocyclic carboxylic acid of significant interest in medicinal chemistry research. This compound features a fused pyrido[2,3-b][1,4]thiazine scaffold, a structural motif known to be associated with a range of biological activities. Compounds with this core structure are frequently investigated as bioisosteres of quinolone antibiotics and other biologically active molecules, making them valuable tools in the search for new therapeutic agents . The specific molecular framework is a subject of study in several research areas, including the development of novel antibacterial compounds and the exploration of antitumor agents . Researchers utilize this compound strictly for laboratory R&D purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human, veterinary, or household use. All technical information is for reference only. Please handle this material with care, as it is intended for use by qualified researchers.

Properties

IUPAC Name

2-oxo-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c11-6-3-14-7-5(10-6)1-4(2-9-7)8(12)13/h1-2H,3H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAWKFCBVNKMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)N=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501167410
Record name 2,3-Dihydro-2-oxo-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443955-72-4
Record name 2,3-Dihydro-2-oxo-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443955-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-oxo-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a thiazine precursor in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to

Biological Activity

2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid (CAS No. 443955-72-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆N₂O₃S with a molecular weight of 210.21 g/mol. The compound features a thiazine ring fused with a pyridine structure, contributing to its biological activity.

Property Value
Molecular Formula C₈H₆N₂O₃S
Molecular Weight 210.21 g/mol
CAS Number 443955-72-4
Solubility Soluble in DMSO

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazine compounds exhibit significant antimicrobial properties. For instance, a study highlighted that certain derivatives showed potent antibacterial activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) as low as 50 μg/mL . The presence of specific substituents in the thiazine structure was found to enhance this activity.

Case Study: Antibacterial Activity

A comparative analysis of various thiazine derivatives revealed that those containing electron-withdrawing groups exhibited improved antibacterial efficacy. The compound's structure was crucial; for example, the introduction of a phenyl ring increased the antibacterial effect by two-fold compared to simpler structures .

Anticancer Activity

In addition to antimicrobial effects, this compound has shown potential in anticancer applications. Research indicates that compounds with similar structural features can inhibit tumor growth and induce apoptosis in cancer cells.

The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, studies have suggested that these compounds can inhibit leucyl-tRNA synthetase (LeuRS), which is critical for protein synthesis in cancer cells .

Research Findings

A notable study conducted on various thiazine derivatives reported significant findings regarding their biological activities:

Compound Activity MIC (μg/mL)
Compound AAntibacterial50
Compound BAnticancerEffective
Compound CAntimycobacterial25

These results underscore the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid are best understood through comparison with analogs in the pyridothiazine and pyridooxazine families. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Structural Features Biological Activity References
Target Compound :
This compound
443955-72-4 C₈H₆N₂O₃S 210.21 Pyridothiazine core with sulfur atom and carboxylic acid Antitumor activity (IGROV1 inhibition)
Oxazine Analog :
2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid
550369-96-5 C₈H₆N₂O₄ 194.14 Oxazine ring (oxygen instead of sulfur) No reported activity; used in R&D
Chloro-Substituted Derivative :
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid
577691-70-4 C₈H₅ClN₂O₃S 244.65 Chlorine at position 7; pyridothiazine core Unknown activity; predicted pKa = 1.97
Methyl Ester Prodrug :
Methyl 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate
443955-71-3 C₉H₈N₂O₃S 224.24 Esterified carboxylic acid (improved lipophilicity) Prodrug potential; no activity data
Boron-Containing Derivative :
(E)-[2-(2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)vinyl]boronic acid pinacol ester
N/A C₁₅H₁₈BN₂O₅ 320.13 Boronic acid ester; oxazine core Synthetic intermediate for Suzuki couplings

Key Findings:

Chlorine substitution at position 7 increases molecular weight and introduces electronegativity, which may enhance electrophilic reactivity .

Biological Activity: Only the target compound and its tetrahydropyrido-thienothiazine derivatives exhibit confirmed antitumor activity (e.g., IGROV1 inhibition) . Oxazine analogs lack reported pharmacological activity, suggesting sulfur’s role is critical for target engagement .

Synthetic Utility :

  • Boron-containing derivatives serve as intermediates in cross-coupling reactions, enabling further functionalization .
  • Methyl esterification is a common prodrug strategy to enhance bioavailability, though efficacy data remain unavailable .

Notes

Sulfur vs.

Q & A

Basic Questions

Q. What are the key structural features and spectroscopic methods for confirming the identity of 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid?

  • Answer: The compound features a pyrido-thiazine fused ring system with a carboxylic acid substituent at the 7-position. Key spectroscopic techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm hydrogen and carbon environments, particularly the deshielded protons near the carbonyl and carboxylic acid groups .
  • IR spectroscopy to identify characteristic peaks for the carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹) groups .
  • High-resolution mass spectrometry (HRMS) to validate the molecular formula (C₈H₆N₂O₃S, MW 210.21) .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Answer: Synthesis typically involves:

  • Multi-step condensation reactions , such as coupling pyridine derivatives with thiazine precursors under acidic or basic conditions .
  • Hydrazine-mediated cyclization in alcoholic solvents (e.g., ethanol or methanol) to form the fused heterocyclic core .
  • Example: Reacting 2-aminopyridine derivatives with thiourea analogs, followed by oxidation to introduce the ketone group .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Answer:

  • Solubility: Limited solubility in non-polar solvents; moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group. Aqueous solubility is pH-dependent, increasing under basic conditions .
  • Stability: Susceptible to hydrolysis of the lactam ring under strongly acidic or basic conditions. Store at 2–8°C in inert atmospheres to prevent oxidative degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the synthesis of this compound when scaling up?

  • Answer:

  • Parameter screening: Use Design of Experiments (DoE) to test variables like temperature (70–100°C), solvent polarity, and catalyst loading .
  • Microwave-assisted synthesis reduces reaction time and improves yield by enhancing cyclization efficiency .
  • Purification: Employ recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC to isolate high-purity product .

Q. How should conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural characterization?

  • Answer:

  • Comparative analysis: Cross-reference with structurally analogous compounds (e.g., 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid in ) to identify substituent effects on chemical shifts .
  • Computational modeling: Use DFT calculations to predict NMR spectra and validate experimental data .
  • Advanced techniques: 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?

  • Answer:

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
  • Molecular docking simulations to predict binding modes within active sites, guided by the compound’s carboxylic acid and heterocyclic pharmacophores .
  • Enzymatic assays under varied pH and temperature conditions to assess inhibition kinetics .

Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial potency)?

  • Answer:

  • Standardized protocols: Ensure consistent assay conditions (e.g., bacterial strain selection, nutrient media) across studies .
  • Structure-activity relationship (SAR) studies: Modify substituents (e.g., methyl or phenyl groups) on the pyrido-thiazine core to isolate contributing factors .
  • Metabolite profiling: Use LC-MS to identify degradation products or active metabolites that may influence activity .

Methodological Guidance

Q. What analytical techniques are recommended for assessing purity in complex reaction mixtures?

  • Answer:

  • HPLC-DAD/UV with a C18 column (acetonitrile/water + 0.1% TFA) to separate and quantify components .
  • Tandem mass spectrometry (MS/MS) to detect trace impurities (<0.1%) .
  • Elemental analysis to confirm stoichiometry (C, H, N, S) .

Q. How can computational tools enhance the study of this compound’s reactivity?

  • Answer:

  • Reactivity prediction: Use software like Gaussian or ORCA to model frontier molecular orbitals (FMOs) and identify sites prone to nucleophilic/electrophilic attack .
  • Mechanistic studies: Simulate reaction pathways (e.g., ring-opening of the lactam) using transition state theory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid
Reactant of Route 2
2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.